(NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine (NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15944040
InChI: InChI=1S/C9H8BrNO2/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8-
SMILES:
Molecular Formula: C9H8BrNO2
Molecular Weight: 242.07 g/mol

(NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine

CAS No.:

Cat. No.: VC15944040

Molecular Formula: C9H8BrNO2

Molecular Weight: 242.07 g/mol

* For research use only. Not for human or veterinary use.

(NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine -

Specification

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
IUPAC Name (NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine
Standard InChI InChI=1S/C9H8BrNO2/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8-
Standard InChI Key QUYIKGFKSZVJIL-FLIBITNWSA-N
Isomeric SMILES C\1COC2=C(/C1=N\O)C=C(C=C2)Br
Canonical SMILES C1COC2=C(C1=NO)C=C(C=C2)Br

Introduction

(NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine is a complex organic compound belonging to the hydroxylamine class, characterized by the presence of a hydroxyl group attached to a nitrogen atom. This compound is derived from the chromene structure, a bicyclic compound consisting of a benzene ring fused to a pyran ring. The introduction of a bromine atom at the 6-position enhances its reactivity and may impart specific biological activities.

Structural Features

The structural features of (NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine include:

  • Chromene Moiety: The compound is based on a chromene structure, which is a bicyclic compound consisting of a benzene ring fused to a pyran ring.

  • Bromine Substituent: The presence of a bromine atom at the 6-position of the chromene ring enhances its reactivity.

  • Hydroxylamine Functional Group: The hydroxylamine group (-NHOH) is attached to the nitrogen atom, contributing to its unique chemical properties.

Synthesis

The synthesis of (NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine typically involves a condensation reaction between 6-bromo-2,3-dihydrochromen-4-aldehyde and hydroxylamine hydrochloride. This reaction can be catalyzed under acidic or basic conditions to facilitate the formation of an imine intermediate, which subsequently undergoes tautomerization to yield the final hydroxylamine product.

Potential Applications

This compound has potential applications in various scientific fields, including:

  • Medicinal Chemistry: Similar hydroxylamines have shown significant biological activities, suggesting potential therapeutic applications.

  • Agricultural Sciences: The unique structural properties and reactivity of this compound may be useful in developing new agricultural chemicals.

Chemical Reactions

(NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine can participate in various chemical reactions due to its electrophilic nature. Notable reactions include nucleophilic substitution and addition reactions, which are typically facilitated by catalysts or specific reaction conditions.

Mechanism of Action

The mechanism of action for (NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine involves several steps depending on its application. Studies have indicated that similar hydroxylamines exhibit significant biological activities, suggesting potential therapeutic applications.

Data Tables

CompoundAntimicrobial ActivityAnticancer Activity
d1Promising-
d2Promising-
d3Promising-
d6-Active against MCF7
d7-Active against MCF7

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